molecular formula C9H17NO3 B13021262 Ethyl 4-hydroxyazepane-1-carboxylate CAS No. 109386-74-5

Ethyl 4-hydroxyazepane-1-carboxylate

Cat. No.: B13021262
CAS No.: 109386-74-5
M. Wt: 187.24 g/mol
InChI Key: AIUPWVHFLSGJPB-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxyazepane-1-carboxylate is a chemical compound with the molecular formula C9H17NO3. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-hydroxyazepane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of azepane with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-hydroxyazepane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 4-hydroxyazepane-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of ethyl 4-hydroxyazepane-1-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    Ethyl 4-hydroxyazepane-1-carboxylate: shares structural similarities with other azepane derivatives, such as:

Uniqueness:

Biological Activity

Ethyl 4-hydroxyazepane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological properties, mechanisms of action, and therapeutic applications based on available literature and research findings.

  • IUPAC Name : this compound
  • Chemical Formula : C₉H₁₅NO₃
  • Molecular Weight : 185.23 g/mol
  • CAS Number : Not specifically listed but can be derived from its structure.

This compound exhibits biological activity primarily through its interaction with various enzymes and receptors. Research indicates that compounds with similar structures often act as inhibitors of proteases, which are crucial in various physiological processes.

  • Protease Inhibition :
    • Compounds in the azepane class have been documented to inhibit cysteine and serine proteases, particularly cathepsin K, which plays a significant role in bone resorption and cartilage degradation .
    • The inhibition of these proteases suggests potential applications in treating diseases characterized by excessive tissue degradation, such as osteoporosis and arthritis.
  • Neuroprotective Effects :
    • Certain derivatives of azepanes have shown neuroprotective properties by modulating neurotransmitter systems or by acting as antagonists to specific receptors involved in neuroinflammation .
  • Anti-inflammatory Activity :
    • The presence of hydroxyl groups in the structure may enhance anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and mediators .

Case Studies and Experimental Data

StudyFindings
Study on Azepane Derivatives Demonstrated that modifications to the azepane ring can significantly alter biological activity, suggesting that this compound could be optimized for enhanced efficacy .
Protease Inhibition Assay This compound showed promising results in inhibiting cathepsin K activity, indicating potential therapeutic applications in bone-related disorders .
Neuroprotective Assessment In vivo studies indicated that related compounds reduced neuroinflammation markers in models of chronic pain, suggesting a role for this compound in pain management therapies .

Pharmacokinetics

The pharmacokinetic profile of this compound is yet to be fully elucidated; however, related compounds have shown favorable absorption characteristics and metabolic stability. Key parameters include:

  • Log P (Partition Coefficient) : Indicates moderate lipophilicity, suggesting good membrane permeability.
  • CYP Interaction : Preliminary data suggest it does not significantly inhibit major cytochrome P450 enzymes, indicating a lower risk for drug-drug interactions .

Properties

CAS No.

109386-74-5

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

ethyl 4-hydroxyazepane-1-carboxylate

InChI

InChI=1S/C9H17NO3/c1-2-13-9(12)10-6-3-4-8(11)5-7-10/h8,11H,2-7H2,1H3

InChI Key

AIUPWVHFLSGJPB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCCC(CC1)O

Origin of Product

United States

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